molecular formula C5H15ClN2O B3379118 2-(3-Aminopropylamino)ethanol;hydrochloride CAS No. 15193-92-7

2-(3-Aminopropylamino)ethanol;hydrochloride

Cat. No.: B3379118
CAS No.: 15193-92-7
M. Wt: 154.64 g/mol
InChI Key: YBPQXIPRQSBOOR-UHFFFAOYSA-N
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Description

2-(3-Aminopropylamino)ethanol hydrochloride, also known as APH or EDAH, is a synthetic organic compound with the molecular formula C5H15Cl2N3O. It has found various applications in scientific research and industry due to its unique physical and chemical properties. It is known to be an inhibitor of the mammalian glycogen debranching enzyme and is used as a photographic development accelerator .


Molecular Structure Analysis

The linear formula of 2-(3-Aminopropylamino)ethanol;hydrochloride is NH2CH2CH2CH2NHCH2CH2OH . It has a molecular weight of 118.18 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.486, a boiling point of 250-252 °C (lit.), and a density of 1.007 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Pharmacokinetics

A study focused on the synthesis and pharmacokinetics of compounds structurally similar to 2-(3-Aminopropylamino)ethanol;hydrochloride, examining their blood concentration and metabolic stability. This research highlights the potential of these compounds in pharmacokinetic studies (Glushkova, Popkov, & Martsynkevich, 2020).

Antifertility Activity

Research into the antifertility effects of amino alcohols, including compounds similar to this compound, revealed significant impacts on fertility. This study sheds light on the potential applications of these compounds in reproductive health and contraceptive technologies (Morrow et al., 1973).

Electrosynthesis

Electrochemical fluorination studies involving amino alcohols related to this compound were conducted, providing insights into novel chemical synthesis methods and applications in various industrial processes (Takashi et al., 1999).

Biochemical Analysis

An improved High-Performance Liquid Chromatography (HPLC) assay for a compound structurally akin to this compound was developed, offering enhanced sensitivity and precision in biochemical analyses (Swynnerton et al., 1984).

Electrochemiluminescence Activity

A study investigating the electrochemiluminescence (ECL) of amines, including those similar to this compound, provided insights into their potential use in analytical chemistry and sensor technologies (Han et al., 2010).

Peptide Bond Formation

Research on the synthesis of functionalized peptides and amides using ethanol as a solvent involved the use of compounds akin to this compound, indicating potential applications in peptide synthesis and pharmaceutical development (Pu et al., 2009).

Safety and Hazards

2-(3-Aminopropylamino)ethanol;hydrochloride is classified as a skin corrosive (Category 1B), causing serious eye damage (Category 1), and may cause an allergic skin reaction (Category 1). It is also harmful to aquatic life .

Properties

IUPAC Name

2-(3-aminopropylamino)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.ClH/c6-2-1-3-7-4-5-8;/h7-8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPQXIPRQSBOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934383
Record name 2-[(3-Aminopropyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15193-92-7
Record name NSC114226
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3-Aminopropyl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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